![molecular formula C22H15BrN4O3 B3750192 1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]](/img/structure/B3750192.png)
1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]
Overview
Description
1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] is not fully understood, but it is believed to involve the inhibition of specific enzymes. For example, the compound has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and preventing the formation of carbonic acid from carbon dioxide and water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] have been investigated in various studies. For example, the compound has been shown to have potent antiproliferative activity against cancer cells, and it has also been investigated for its potential use as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] in lab experiments is its potent inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase. This makes it a useful tool for studying the mechanisms of these enzymes and developing new drugs that target them. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other enzymes and cellular processes, which could complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]. For example, further studies could investigate the compound's potential as an anticancer agent and explore its mechanism of action in cancer cells. Additionally, research could focus on developing new derivatives of the compound with improved potency and selectivity for specific enzymes. Finally, studies could investigate the compound's potential as an anti-inflammatory agent and its effects on other cellular processes.
In conclusion, 1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] is a chemical compound with many potential applications in scientific research. Its potent inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase make it a useful tool for studying the mechanisms of these enzymes and developing new drugs that target them. Further research is needed to fully understand the compound's mechanism of action and explore its potential as an anticancer and anti-inflammatory agent.
Scientific Research Applications
1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have potent inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been investigated for its potential anticancer activity.
properties
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-6-hydroxy-1,3-diphenylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O3/c23-15-11-13-16(14-12-15)24-25-19-20(28)26(17-7-3-1-4-8-17)22(30)27(21(19)29)18-9-5-2-6-10-18/h1-14,28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFURILWUPOXQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3)N=NC4=CC=C(C=C4)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4-bromophenyl)hydrazono)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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